2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione
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Overview
Description
2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione typically involves the condensation of 2-aminothiophenol with various aldehydes under acidic or basic conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its anticonvulsant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and as a component in nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in their structure and function . The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione is unique due to its specific structural features and biological activities. Similar compounds include:
2-Benzoselenophene-1,3-dione: This compound has a selenium atom instead of sulfur and exhibits different reactivity and biological properties.
1,3-Benzothiazol-2-ylboronic acid: This compound contains a boronic acid group and is used in different chemical reactions and applications.
Compared to these similar compounds, this compound stands out due to its unique combination of chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2S/c22-17-13-7-3-4-8-14(13)18(23)16(17)20-21-15-10-9-11-5-1-2-6-12(11)19(15)24-20/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBMRXGUVIVOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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